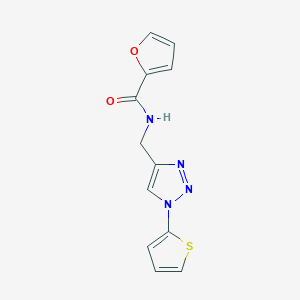![molecular formula C11H17BrClNO B2380087 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909347-94-9](/img/structure/B2380087.png)
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-methylbenzyl alcohol to form 3-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a reaction with an amino alcohol, such as 3-amino-1-propanol, under controlled conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-one, while substitution of the bromine atom can produce 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-bromo-6-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
3-Amino-2-[(2-bromo-4-methylphenyl)methyl]propan-1-ol: Similar but with a different substitution pattern on the aromatic ring.
3-Amino-2-[(3-chloro-2-methylphenyl)methyl]propan-1-ol: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a brominated aromatic ring
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-2-methylphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8-10(3-2-4-11(8)12)5-9(6-13)7-14;/h2-4,9,14H,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDSRZMWDECTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(CN)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)
![2-Cyclobutyl-1h-benzo[d]imidazole](/img/structure/B2380008.png)
![2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2380009.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)

![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)



![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2380027.png)
